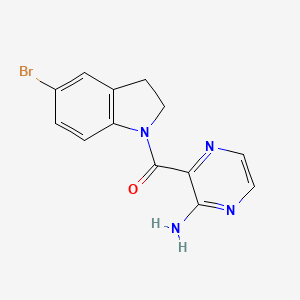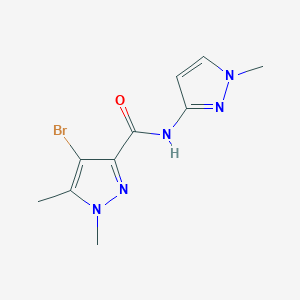
1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of pyrazole carboxamide compounds and has shown promising results in preclinical studies.
Wirkmechanismus
1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of cancer and autoimmune diseases. By blocking the activity of BTK, this compound prevents the growth and proliferation of cancer cells and reduces the inflammation associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the induction of apoptosis (programmed cell death) in cancer cells, and the reduction of inflammation in autoimmune diseases. It has also been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several areas of future research for 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide, including its use in combination with other drugs for the treatment of cancer and autoimmune diseases, its potential as a therapeutic agent for other diseases, and the development of more potent and selective BTK inhibitors. Further studies are also needed to determine the optimal dosing and administration schedule for this compound in clinical settings.
Synthesemethoden
The synthesis of 1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 2-methylcyclohexanone with hydrazine hydrate to form 2-methylcyclohexylhydrazine, which is then reacted with 3,5-dimethylpyrazole-4-carboxylic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1,3,5-trimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-(2-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-7-5-6-8-12(9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRCWQHWRXZXDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)
![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
![N-[(2,3-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531802.png)

![N-[1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7531818.png)

![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)


![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
